methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a methanol-water mixture under reflux conditions for about three hours . The resulting product is then purified through distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as lithiation in flow followed by trapping in batch with electrophiles are employed to functionalize the 5-position of the pyrazole ring .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-(trifluoromethyl)-1H-pyrazole: A closely related compound with similar properties.
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another pyrazole derivative with a trifluoromethyl group.
Uniqueness
Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both a methyl and a trifluoromethyl group, which enhances its stability and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
Molecular Formula |
C7H7F3N2O2 |
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Molecular Weight |
208.14 g/mol |
IUPAC Name |
methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14-2)5(12-11-3)7(8,9)10/h1-2H3,(H,11,12) |
InChI Key |
HQQBHMGCKMNABI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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